5-[(4-chlorophenyl)(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
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Description
The compound is a complex organic molecule with several functional groups, including a chlorophenyl group, a dimethylmorpholinyl group, a furanyl group, a triazolothiazol group, and a hydroxyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole and morpholine rings, oxygen in the furan ring, sulfur in the thiazole ring, and chlorine in the chlorophenyl group would contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the various functional groups present. For example, the hydroxyl group could participate in condensation or substitution reactions, while the nitrogen in the triazole and morpholine rings could act as a nucleophile in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like hydroxyl and morpholine could increase its solubility in polar solvents .Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Pharmacokinetics
It’s worth noting that the presence of a mannich side chain, as seen in some related compounds, can increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-12-10-25(11-13(2)29-12)17(14-5-7-15(22)8-6-14)18-20(27)26-21(30-18)23-19(24-26)16-4-3-9-28-16/h3-9,12-13,17,27H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVMUTDTNNDNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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